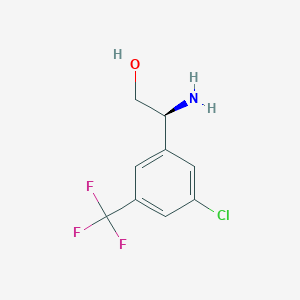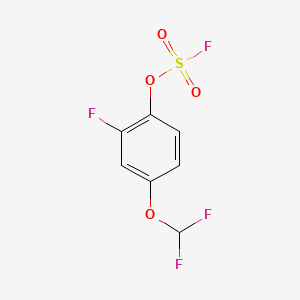
4-(Difluoromethoxy)-2-fluorophenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethoxy group, a fluorophenyl group, and a fluoranesulfonate group, making it a versatile molecule for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate typically involves the difluoromethylation of phenols. One common method includes the use of cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. The reaction is carried out in dry dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoranesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex aromatic compounds with multiple functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-fluorophenyl fluoranesulfonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated groups enhance its binding affinity and selectivity for these targets, making it a potent inhibitor in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated phenyl derivatives such as:
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(Difluoromethoxy)aniline
- Difluoromethoxylated ketones
Uniqueness
What sets 4-(difluoromethoxy)-2-fluorophenyl fluoranesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H4F4O4S |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-fluoro-1-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4F4O4S/c8-5-3-4(14-7(9)10)1-2-6(5)15-16(11,12)13/h1-3,7H |
InChI-Schlüssel |
OCDWAYFYEHTPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)F)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
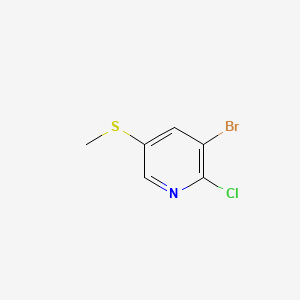
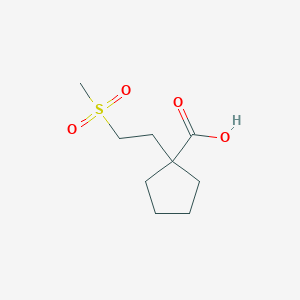
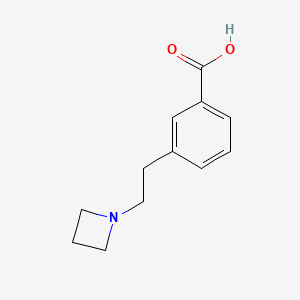
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

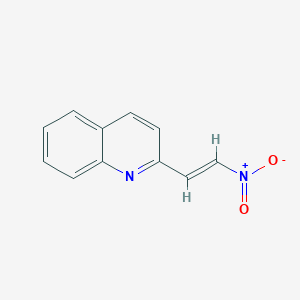
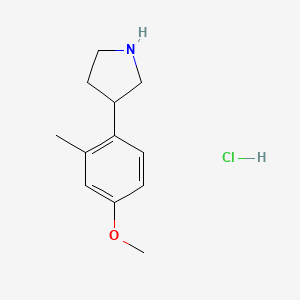
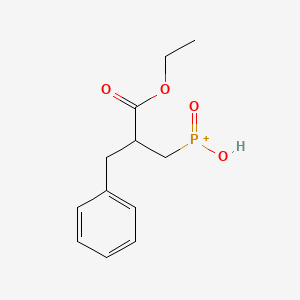
![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
